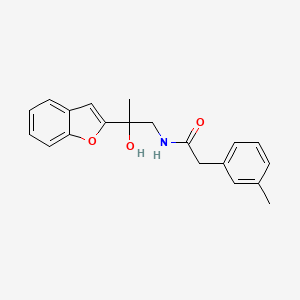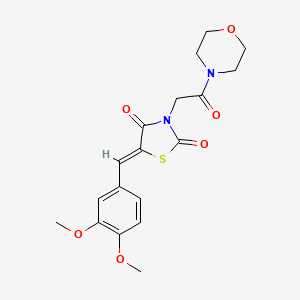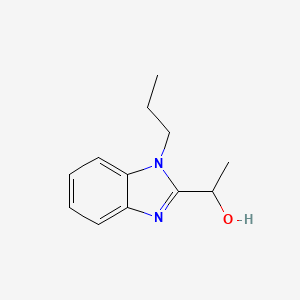
N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(m-tolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(m-tolyl)acetamide, also known as BHAP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BHAP is a synthetic compound that was first synthesized in 2013 by a group of researchers led by Dr. Zhi-Shu Huang at the Shanghai Institute of Materia Medica. Since then, BHAP has been the subject of numerous studies exploring its synthesis method, mechanism of action, biochemical and physiological effects, and potential future directions.
Applications De Recherche Scientifique
Chemical Synthesis and Pharmaceutical Applications
N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(m-tolyl)acetamide and its derivatives have been studied for their chemical synthesis processes, showcasing their potential in pharmaceutical applications. For instance, derivatives have been synthesized, displaying properties conducive for incorporation into pharmaceutical compositions, with one such derivative undergoing evaluation as a solvate in therapeutic contexts (ジュリアン・ジョヴァンニーニ, ボー−イェラン・ヨセフソン, 2005). This highlights the compound's versatility and adaptability in drug formulation and development, offering a basis for further exploration in therapeutic applications.
Pharmacological Effects and Potential
The synthesis and evaluation of benzofuran-acetamide scaffolds as potential anticonvulsant agents illustrate the pharmacological potential of N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(m-tolyl)acetamide derivatives. The study demonstrated significant anticonvulsant activity in synthesized compounds, suggesting the efficacy of these molecules in seizure prevention and management at relatively low doses. Such findings underscore the importance of this chemical class in developing new therapeutic agents for neurological disorders (A. Shakya, M. Kamal, V. Balaramnavar, Sanna K Bardaweel, R. Naik, A. Saxena, H. Siddiqui, 2016).
Biochemical Interactions and Mechanisms
Research into the biochemical interactions and mechanisms of related compounds provides insight into the broader applications of N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(m-tolyl)acetamide. Studies on the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide have shed light on the enzymatic processes and kinetic mechanisms that could be relevant for the synthesis and modification of benzofuran derivatives. Such work paves the way for understanding the molecular basis of action of these compounds and their potential metabolic pathways, offering avenues for tailored drug design and synthesis strategies (Deepali B Magadum, G. Yadav, 2018).
Environmental and Agricultural Implications
The exploration of benzofuran derivatives, including N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(m-tolyl)acetamide, extends beyond pharmaceuticals into environmental and agricultural sectors. Studies on benzofuran-2-acetic esters reveal their potential as natural-like herbicides, offering a safer alternative to conventional synthetic herbicides. Such compounds have exhibited significant phytotoxic activity against various crops and weeds, suggesting their utility in sustainable agriculture and pest management. This research underscores the versatility of benzofuran derivatives in addressing global challenges in food production and environmental sustainability (F. Araniti, R. Mancuso, A. Lupini, F. Sunseri, M. Abenavoli, B. Gabriele, 2019).
Mécanisme D'action
Target of Action
The compound N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(3-methylphenyl)acetamide, also known as N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(m-tolyl)acetamide, is a benzofuran derivative . Benzofuran derivatives have been found to exhibit a wide array of biological activities and are considered a privileged structure in the field of drug discovery . They are particularly effective as antimicrobial agents .
Mode of Action
Benzofuran derivatives are known for their antimicrobial properties . They interact with various targets in microbial cells, disrupting essential biological processes and leading to cell death .
Biochemical Pathways
The biochemical pathways affected by benzofuran derivatives are diverse, given their broad spectrum of biological activities . They may interfere with the synthesis of essential microbial cell components or disrupt critical metabolic pathways .
Pharmacokinetics
One of the targets achieved with most of the more recent benzofuran compounds is improved bioavailability, allowing for once-daily dosing .
Result of Action
The result of the action of benzofuran derivatives is typically the inhibition of growth or killing of microbial cells, contributing to their antimicrobial properties
Action Environment
The action, efficacy, and stability of benzofuran derivatives can be influenced by various environmental factors. These can include the presence of other compounds, pH levels, temperature, and the specific characteristics of the microbial cells they are targeting . .
Propriétés
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-14-6-5-7-15(10-14)11-19(22)21-13-20(2,23)18-12-16-8-3-4-9-17(16)24-18/h3-10,12,23H,11,13H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPJNJGKSYIJLEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCC(C)(C2=CC3=CC=CC=C3O2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![benzo[d]thiazol-2-yl(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2754632.png)
![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-3-methoxy-4-methylbenzamide](/img/structure/B2754633.png)
![8-(2-chlorophenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2754634.png)
![N-(3-methoxyphenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2754637.png)
![2-(4-Methoxyphenyl)-5-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2754641.png)
![1-[(Tert-butoxy)carbonyl]pyrrolidine-2,5-dicarboxylic acid](/img/structure/B2754642.png)
![(E)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]-N-(2-bromophenyl)-2-cyanoprop-2-enamide](/img/structure/B2754643.png)
![3-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-pyridin-3-ylpyridazine](/img/structure/B2754645.png)
![6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}hexanamide](/img/structure/B2754646.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide](/img/structure/B2754648.png)
![5-[(Dipropylamino)methyl]-2-methylpyrazol-3-amine](/img/structure/B2754649.png)

![N-[(methoxyimino)methyl]-4-phenyltetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B2754655.png)